molecular formula C20H16N2O3 B187468 N-benzhydryl-2-nitrobenzamide CAS No. 88229-33-8

N-benzhydryl-2-nitrobenzamide

Cat. No.: B187468
CAS No.: 88229-33-8
M. Wt: 332.4 g/mol
InChI Key: HCGGJJAZZONEIN-UHFFFAOYSA-N
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Description

N-Benzhydryl-2-nitrobenzamide is a benzamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the nitrogen atom of a 2-nitrobenzamide scaffold. Its synthesis typically involves 2-nitroaniline derivatives as precursors, followed by sequential functionalization steps. For instance, analogous compounds like N-(2-nitrophenyl)-4-bromo-benzamide are synthesized via condensation reactions between substituted anilines and acid chlorides, as demonstrated in studies involving 2-nitroaniline and brominated benzoyl chlorides . The compound’s structural features, such as the nitro group at the 2-position and the bulky benzhydryl moiety, influence its physicochemical properties, including solubility, crystallinity, and reactivity. X-ray crystallographic analyses of related structures reveal asymmetric unit configurations (e.g., two molecules per unit), which may impact packing efficiency and stability .

Properties

CAS No.

88229-33-8

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzhydryl-2-nitrobenzamide

InChI

InChI=1S/C20H16N2O3/c23-20(17-13-7-8-14-18(17)22(24)25)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23)

InChI Key

HCGGJJAZZONEIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with diphenylmethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of larger reactors and more efficient purification techniques such as continuous flow reactors and automated chromatography systems. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the diphenylmethyl group can be oxidized to form a carbonyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures (50-100°C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), solvents like acetone, room temperature.

Major Products Formed

    Reduction: Formation of N-(diphenylmethyl)-2-aminobenzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of N-(diphenylmethyl)-2-nitrobenzaldehyde.

Scientific Research Applications

N-benzhydryl-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diphenylmethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (mg/mL) Notable Applications
This compound 378.4 Benzhydryl, 2-NO₂ ~210 0.15 (DMSO) Under investigation
N-(2-Nitrophenyl)-4-bromo-benzamide 356.2 4-Br, 2-NO₂ ~195 0.22 (DMSO) Crystallography studies
4MNB 376.2 4-OMe, 2-NO₂, 4-Br ~180 0.45 (DMSO) Reference in structural analyses
N-(2,2-Diphenylethyl)-4-nitrobenzamide 392.4 Diphenylethyl, 4-NO₂ ~198 0.08 (DMSO) Synthetic intermediate
NHBIs 250–350 Benzimidazole, N-oxyl Variable 0.5–2.0 (MeOH) Catalysis, radical chemistry
N-Substituted-2-nitroanilines 280–320 Sulfonamide, 2-NO₂ ~160–190 0.1–0.3 (DMSO) Antiparasitic agents

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